1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are known for their significant role in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
The synthesis of 1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with succinic anhydride and imines.
Castagnoli-Cushman Reaction: This reaction is employed to form the pyrrolidine ring. The reaction involves the combination of succinic anhydride with imines under specific conditions.
Pd-Catalyzed C(sp3)-H Functionalization: The developing carboxylic group is derivatized with 8-aminoquinoline as a directing group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylcarbamoyl group, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a BACE-1 inhibitor, which is significant in the treatment of Alzheimer’s disease.
Biological Studies: Its role in inhibiting enzymes and interacting with specific molecular targets makes it valuable in biological research.
Industrial Applications: The compound’s unique structure allows for its use in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a BACE-1 inhibitor, it binds to the enzyme’s active site, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
1-Butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives:
Pyrrolidine-2-one: Known for its use in various pharmaceuticals.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry due to their bioactivity.
Prolinol: Another pyrrolidine derivative used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes like BACE-1, making it a valuable compound in medicinal research.
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[4-(phenylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-13-25-15-17(14-20(25)26)22(28)24-19-11-9-16(10-12-19)21(27)23-18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
GZAAZABGPQATMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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